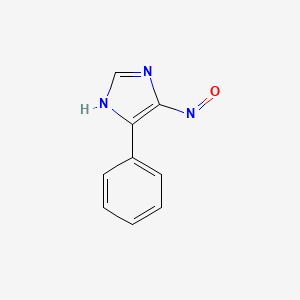![molecular formula C44H32N2O B14326191 N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) CAS No. 105653-68-7](/img/structure/B14326191.png)
N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central oxygen atom bridging two phenylene groups, each connected to a phenylnaphthalen-2-amine moiety. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable naphthalen-2-amine derivative reacts with a bis(halophenyl) ether under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or naphthyl groups are substituted with various functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, altering their function and leading to various biological responses. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalysis and materials science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Oxydi(4,1-phenylene)]bis(2-nitrobenzamide)
- N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide)
- N,N’-[Oxydi(4,1-phenylene)]bis(2-diethylaminoacetamide)
Uniqueness
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) stands out due to its unique structural features, such as the presence of both phenylene and naphthalen-2-amine groups. This structural complexity imparts distinct photophysical and chemical properties, making it valuable in various advanced applications, particularly in materials science and biological research.
Propriétés
Numéro CAS |
105653-68-7 |
|---|---|
Formule moléculaire |
C44H32N2O |
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
N-[4-[4-(N-naphthalen-2-ylanilino)phenoxy]phenyl]-N-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C44H32N2O/c1-3-15-37(16-4-1)45(41-21-19-33-11-7-9-13-35(33)31-41)39-23-27-43(28-24-39)47-44-29-25-40(26-30-44)46(38-17-5-2-6-18-38)42-22-20-34-12-8-10-14-36(34)32-42/h1-32H |
Clé InChI |
UCBFUAIMDWOUGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)OC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



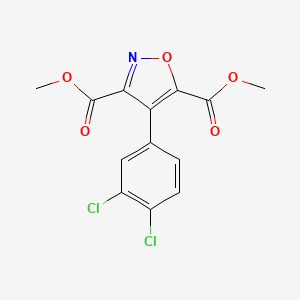
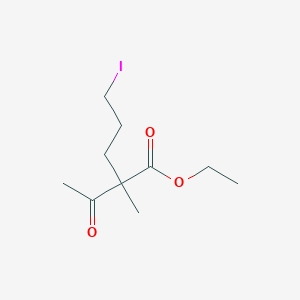

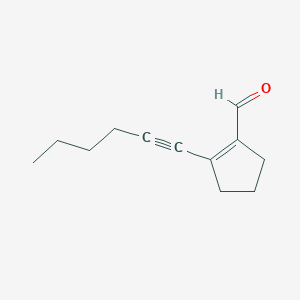
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)

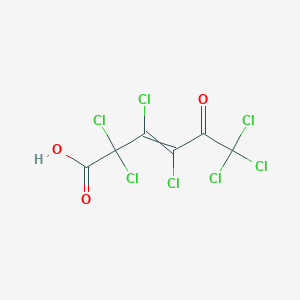

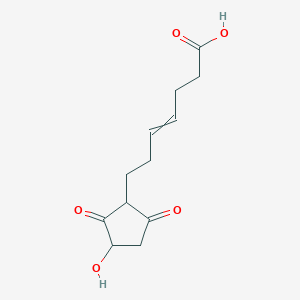
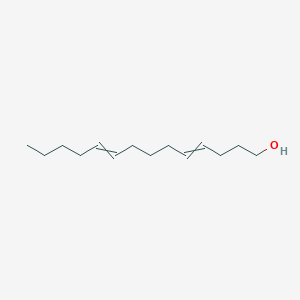

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
